2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine
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Overview
Description
2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine is a chemical compound with the molecular formula C6H5Cl3N2O3. It is known for its unique structure, which includes a trichloronitropropene moiety linked to an imidazolidine ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine typically involves the reaction of 3,3,3-trichloro-1-nitropropene with imidazolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods may involve scaling up the reaction conditions mentioned above. This includes optimizing the reaction parameters, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with nitrile N-oxides, forming isoxazolidine derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include nitrile N-oxides, and the reactions are typically carried out in polar solvents like acetonitrile at room temperature.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Cycloaddition Reactions: The major products are isoxazolidine derivatives, which are valuable intermediates in organic synthesis.
Substitution Reactions: The products depend on the nucleophile used, but common products include substituted imidazolidines with various functional groups.
Scientific Research Applications
2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor for the development of new pharmaceuticals.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine involves its reactivity towards nucleophiles and electrophiles. The trichloromethyl group acts as an electrophilic center, making the compound susceptible to nucleophilic attack. The nitro group enhances the electrophilicity of the compound, facilitating various chemical transformations . The imidazolidine ring provides stability and rigidity to the molecule, allowing it to participate in specific reactions with high selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)-1,3-oxazolidine: This compound has a similar structure but contains an oxazolidine ring instead of an imidazolidine ring.
3,3,3-Trichloro-1-nitropropene: This is a precursor to the target compound and shares the trichloronitropropene moiety.
Uniqueness
2-(2,3,3-Trichloro-1-nitroprop-2-en-1-ylidene)imidazolidine is unique due to its combination of a trichloronitropropene moiety with an imidazolidine ring. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile chemical transformations, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H6Cl3N3O2 |
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Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-(2,3,3-trichloro-1-nitroprop-2-enylidene)imidazolidine |
InChI |
InChI=1S/C6H6Cl3N3O2/c7-3(5(8)9)4(12(13)14)6-10-1-2-11-6/h10-11H,1-2H2 |
InChI Key |
AFZQRVIAXVGDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N1 |
solubility |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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